molecular formula C18H14FNO4 B14230922 (1-benzoyl-6-fluoro-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid CAS No. 823177-73-7

(1-benzoyl-6-fluoro-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B14230922
CAS No.: 823177-73-7
M. Wt: 327.3 g/mol
InChI Key: SWIMDDFQZRGHNK-UHFFFAOYSA-N
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Description

(1-benzoyl-6-fluoro-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzoyl-6-fluoro-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

(1-benzoyl-6-fluoro-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would yield a secondary alcohol .

Mechanism of Action

The mechanism of action of (1-benzoyl-6-fluoro-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-benzoyl-6-fluoro-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research and industrial applications .

Properties

CAS No.

823177-73-7

Molecular Formula

C18H14FNO4

Molecular Weight

327.3 g/mol

IUPAC Name

2-(1-benzoyl-6-fluoro-5-hydroxy-2-methylindol-3-yl)acetic acid

InChI

InChI=1S/C18H14FNO4/c1-10-12(8-17(22)23)13-7-16(21)14(19)9-15(13)20(10)18(24)11-5-3-2-4-6-11/h2-7,9,21H,8H2,1H3,(H,22,23)

InChI Key

SWIMDDFQZRGHNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1C(=O)C3=CC=CC=C3)F)O)CC(=O)O

Origin of Product

United States

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